ACETAMIDE,N-(2,3-DIHYDRO-2-THIOXO-5-BENZOTHIAZOLYL)-
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Overview
Description
ACETAMIDE,N-(2,3-DIHYDRO-2-THIOXO-5-BENZOTHIAZOLYL)-: is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring fused with a thiazole ring, which contains both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(2,3-DIHYDRO-2-THIOXO-5-BENZOTHIAZOLYL)- typically involves the reaction of 2-aminobenzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions usually involve heating the reaction mixture to a temperature of around 100°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ACETAMIDE,N-(2,3-DIHYDRO-2-THIOXO-5-BENZOTHIAZOLYL)- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols and thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated benzothiazoles, nitrobenzothiazoles.
Scientific Research Applications
Chemistry: ACETAMIDE,N-(2,3-DIHYDRO-2-THIOXO-5-BENZOTHIAZOLYL)- is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal activities. It has shown promise in inhibiting the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: The compound is being investigated for its potential use in cancer therapy. Its ability to interact with specific molecular targets in cancer cells makes it a potential candidate for the development of anticancer drugs .
Industry: In the industrial sector, ACETAMIDE,N-(2,3-DIHYDRO-2-THIOXO-5-BENZOTHIAZOLYL)- is used in the production of dyes and pigments. Its unique chemical structure allows for the creation of vibrant and stable colors .
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(2,3-DIHYDRO-2-THIOXO-5-BENZOTHIAZOLYL)- involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, in cancer cells, it may inhibit enzymes involved in DNA replication and repair, leading to cell death . The exact molecular pathways and targets are still under investigation, but the compound’s ability to selectively target diseased cells while sparing healthy ones is a key area of research.
Comparison with Similar Compounds
- N-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide
- N-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazol-4-yl)acetamide
- N-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)acetamide
Comparison: ACETAMIDE,N-(2,3-DIHYDRO-2-THIOXO-5-BENZOTHIAZOLYL)- is unique due to its specific substitution pattern on the benzothiazole ring. This substitution pattern can influence the compound’s reactivity, stability, and biological activity. For example, the position of the sulfanylidene group can affect the compound’s ability to interact with molecular targets, making it more or less effective in certain applications .
Properties
CAS No. |
58759-62-9 |
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Molecular Formula |
C9H8N2OS2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
N-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C9H8N2OS2/c1-5(12)10-6-2-3-8-7(4-6)11-9(13)14-8/h2-4H,1H3,(H,10,12)(H,11,13) |
InChI Key |
FDGUVNYAUXBWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)SC(=S)N2 |
Origin of Product |
United States |
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